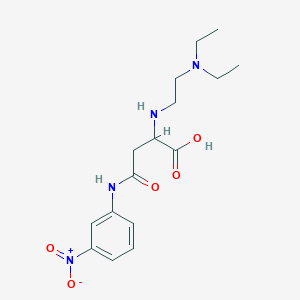

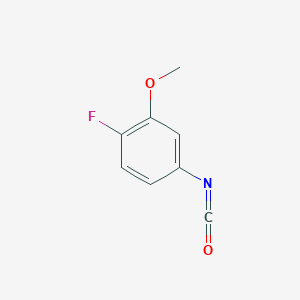

![molecular formula C11H8F3NO B2660574 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1822816-46-5](/img/structure/B2660574.png)

4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one” is a compound that has been studied for its potential as an antitumor agent . It is a member of the spiro[cyclopropane-1,3’-indolin]-2’-one family of compounds, which are known for their bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .

Synthesis Analysis

The synthesis of this compound involves the optimization of a cyclopropane-linked series based on a computational model of a PLK4 X-ray structure and SAR attained from the analogous alkene-linked series . The racemic cyclopropane-linked compounds showed PLK4 affinity and antiproliferative activity comparable to their alkene-linked congeners with improved physicochemical, ADME, and pharmacokinetic properties .

Molecular Structure Analysis

The molecular structure of “4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one” is characterized by a spirocycle fused at the C2 or C3 of the oxindole moiety . This structure forms the core building blocks of highly functionalized organic structures .

Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are based on the three-component reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with azomethine ylides generated in situ from benzylamines and isatins .

Mécanisme D'action

The mechanism of action of 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one involves the inhibition of the Wnt/β-catenin signaling pathway. The Wnt/β-catenin pathway is a critical signaling pathway that plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. Aberrant activation of this pathway has been implicated in the development of various cancers.

This compound inhibits the Wnt/β-catenin pathway by binding to the T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which are downstream targets of the Wnt/β-catenin pathway. By binding to these transcription factors, this compound prevents the activation of downstream target genes that are critical for cancer cell proliferation and survival.

Biochemical and Physiological Effects:

This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

In neuronal cells, this compound has been shown to protect against oxidative stress and glutamate toxicity, which are two critical mechanisms of neuronal cell death. This compound activates the Nrf2/ARE signaling pathway, which plays a critical role in the cellular defense against oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one for lab experiments is its specificity for the Wnt/β-catenin pathway. This compound selectively inhibits the Wnt/β-catenin pathway without affecting other signaling pathways, making it a valuable tool for studying the role of this pathway in various biological processes.

However, one of the limitations of this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain studies.

Orientations Futures

There are several future directions for research on 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one. One potential direction is the development of this compound derivatives with improved potency and selectivity. Another direction is the investigation of the mechanism of action of this compound in more detail, which may lead to the identification of new targets for cancer therapy.

In addition, the potential neuroprotective effects of this compound warrant further investigation. This compound may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Conclusion:

In conclusion, this compound is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to exhibit promising biological activities, including anticancer and neuroprotective effects. This compound inhibits the Wnt/β-catenin pathway, which plays a critical role in cancer cell proliferation and survival. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Méthodes De Synthèse

The synthesis of 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one has been achieved using different methods. One of the most common methods involves a one-pot three-component reaction between 3-(2-bromoacetyl)indolin-2-one, cyclopropane carboxylic acid, and trifluoroacetic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction between the bromoacetylindolinone and the cyclopropane carboxylic acid, followed by cyclization to form the spirocyclic compound.

Another method for synthesizing this compound involves a cyclization strategy using an indolinone derivative and a trifluoromethyl-containing cyclopropane compound. The reaction is catalyzed by a Lewis acid, such as zinc chloride, and proceeds through a Friedel-Crafts-type reaction. This method has been shown to yield this compound with high purity and yield.

Applications De Recherche Scientifique

4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one has shown promising biological activities, making it an attractive target for scientific research. One of the most notable applications of this compound is its potential as an anticancer agent. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the inhibition of the Wnt/β-catenin signaling pathway, which plays a critical role in cancer cell proliferation and survival.

In addition to its anticancer activity, this compound has also been shown to exhibit neuroprotective effects. This compound has been shown to protect against neuronal cell death induced by oxidative stress and glutamate toxicity. The mechanism of action of this compound in neuroprotection involves the activation of the Nrf2/ARE signaling pathway, which plays a critical role in the cellular defense against oxidative stress.

Propriétés

IUPAC Name |

4-(trifluoromethyl)spiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)6-2-1-3-7-8(6)10(4-5-10)9(16)15-7/h1-3H,4-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJZLLATCFMVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(C=CC=C3NC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

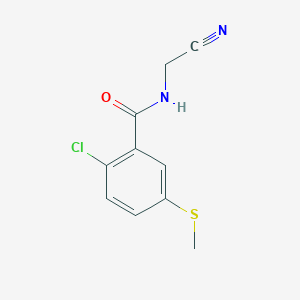

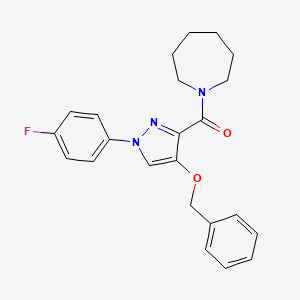

![[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2660492.png)

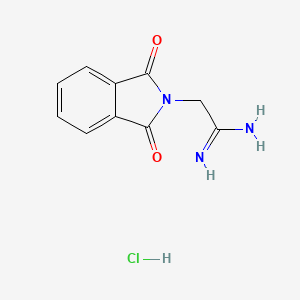

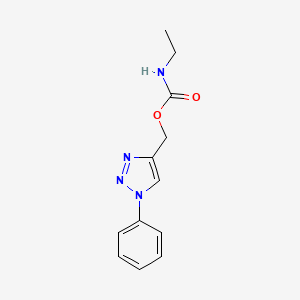

![2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2660493.png)

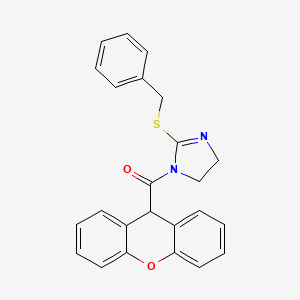

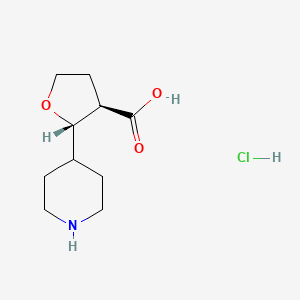

![Ethyl 4-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2660499.png)

![3-(4-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2660506.png)

![N-(4-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2660507.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2660508.png)